molecular weight of 3-Aminopyridine-d6 deuterated standard
molecular weight of 3-Aminopyridine-d6 deuterated standard
An In-depth Technical Guide to 3-Aminopyridine-d6: Properties, Molecular Weight, and Application as a Deuterated Standard
Introduction: The Gold Standard in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, achieving the highest degree of accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for quantification, relying on the use of stable isotope-labeled internal standards.[1] Among these, deuterated standards, where hydrogen atoms are strategically replaced by their heavier, stable isotope deuterium, are the preferred choice.[2] These standards are nearly chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and co-ionization allow the deuterated standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible data.[1][5]
This guide provides a comprehensive technical overview of 3-Aminopyridine-d6, a deuterated internal standard for the analysis of 3-Aminopyridine. We will delve into its physicochemical properties, provide a detailed calculation of its molecular weight, and describe its application in a validated experimental workflow, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Profile: 3-Aminopyridine and its Deuterated Analog
A thorough understanding of the analyte and its corresponding stable isotope-labeled standard is fundamental to developing robust analytical methods.
3-Aminopyridine (Unlabeled Analyte)
3-Aminopyridine is an organic compound featuring a pyridine ring substituted with an amino group at the third position.[6] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Notably, it functions as a potassium channel blocker and has been investigated for its potential in treating neurological conditions.[8]
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CAS Number: 462-08-8[9]
3-Aminopyridine-d6 (Deuterated Internal Standard)
3-Aminopyridine-d6 is the deuterated form of 3-Aminopyridine, where all six hydrogen atoms have been replaced with deuterium atoms. This includes the four hydrogens on the pyridine ring and the two hydrogens on the amino group.
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Molecular Formula: C₅D₆N₂[11]
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Synonyms: 3-Pyridin-2,4,5,6-d4-amine-d2, N,N,2,4,5,6-hexadeuteriopyridin-3-amine[11]
Part 2: The Cornerstone of Quantification: Molecular Weight and Isotopic Purity
The mass difference between the analyte and the deuterated standard is the central principle enabling their differentiation in a mass spectrometer.
Calculation of Molecular Weights
The molecular weight can be expressed as either the monoisotopic mass (the mass of the molecule with the most abundant isotopes) or the average molecular weight (the weighted average of all isotopic masses). For mass spectrometry, the monoisotopic mass is of greater relevance.
The calculation is based on the precise masses of the constituent atoms:
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Carbon (¹²C): 12.000000 u
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Hydrogen (¹H): 1.007825 u
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Nitrogen (¹⁴N): 14.003074 u
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Deuterium (²H or D): 2.014102 u
For 3-Aminopyridine (C₅H₆N₂):
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Monoisotopic Mass = (5 × 12.000000) + (6 × 1.007825) + (2 × 14.003074) = 94.053098 u [6]
For 3-Aminopyridine-d6 (C₅D₆N₂):
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Monoisotopic Mass = (5 × 12.000000) + (6 × 2.014102) + (2 × 14.003074) = 100.08976 u
Data Summary: A Comparative Overview
| Property | 3-Aminopyridine (Unlabeled) | 3-Aminopyridine-d6 (Deuterated) |
| Molecular Formula | C₅H₆N₂[13] | C₅D₆N₂[11] |
| Average Molecular Weight | 94.117 g/mol [6][14] | 100.15 g/mol [12] |
| Monoisotopic Mass | 94.053098 u[6] | 100.08976 u (Calculated) |
The Impact of Isotopic Enrichment
Commercially available deuterated standards are not 100% isotopically pure. They are typically sold with a specified isotopic enrichment, such as 98 atom % D.[12] This means that for any given deuterium position, there is a 98% probability of it being a deuterium atom and a 2% probability of it being a hydrogen atom.
This leads to a distribution of isotopologues, where a small percentage of the standard will contain fewer than six deuterium atoms (e.g., d5, d4 species).[15][16] While the primary signal in the mass spectrometer will correspond to the fully deuterated (d6) molecule, these less-deuterated species will also be present at lower intensities. Understanding this distribution is critical for accurate data interpretation and avoiding potential cross-talk between the analyte and internal standard channels.[15]
Part 3: Practical Application in Isotope Dilution Mass Spectrometry (IDMS)
The true value of 3-Aminopyridine-d6 is realized in its application as an internal standard in IDMS workflows, which is the gold standard for quantitative bioanalysis.[1]
Core Principles of IDMS
The methodology is founded on the principle of adding a known quantity of the deuterated internal standard to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[1] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same potential losses during extraction and the same ionization suppression or enhancement (matrix effects) in the mass spectrometer.[2][3] The mass spectrometer distinguishes between the light (analyte) and heavy (internal standard) forms based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's peak area to the internal standard's peak area, a precise and accurate quantification can be achieved, as this ratio remains stable even if absolute signal intensities fluctuate.[1]
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for the quantification of 3-Aminopyridine in a biological matrix (e.g., plasma) using 3-Aminopyridine-d6 as an internal standard.
1. Preparation of Stock and Working Solutions:
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Analyte Stock Solution: Accurately weigh and dissolve 3-Aminopyridine in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
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Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 3-Aminopyridine-d6 in the same solvent.
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Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working internal standard solution by diluting the IS stock to a fixed concentration (e.g., 50 ng/mL).
2. Sample Preparation (Protein Precipitation):
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Pipette 50 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
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Add 150 µL of the internal standard working solution in acetonitrile to each tube. This step simultaneously adds the IS and precipitates matrix proteins.
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Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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Chromatography: Employ a suitable HPLC/UHPLC column (e.g., C18) to achieve chromatographic separation of the analyte from other matrix components.
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Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
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MRM Transition for 3-Aminopyridine: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.
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MRM Transition for 3-Aminopyridine-d6: Monitor the corresponding transition for the deuterated standard. The precursor ion will be 6 daltons higher than the analyte.
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4. Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard for all injections.
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Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each calibrator.
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Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators. Apply a linear regression with 1/x² weighting.
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Determine the concentration of 3-Aminopyridine in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.[1]
Visualization of the IDMS Workflow
Caption: Isotope Dilution Mass Spectrometry workflow using 3-Aminopyridine-d6.
Conclusion: Ensuring Data Integrity with Deuterated Standards
References
- BenchChem. (n.d.). Protocol for Using Deuterated Standards in Mass Spectrometry.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Guidechem. (n.d.). 3-Aminopyridine 462-08-8 wiki.
- LGC Standards. (n.d.). 3-Aminopyridine-d6 | CDN-D-5702-0.5G.
- CDN Isotopes. (n.d.). 3-Aminopyridine-d6.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- ChemicalBook. (n.d.). 3-Aminopyridine | 462-08-8.
- NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook.
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- Cambridge Isotope Laboratories, Inc. (n.d.). Isotopic Enrichment and Species Abundance.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview.
- Mass Distribution Calculation for Isotopically Enriched Macromolecules. (n.d.).
- Trivedi, M. K., et al. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry.
- Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC.
- Cambridge Isotope Laboratories, Inc. (n.d.). Enrichment.
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